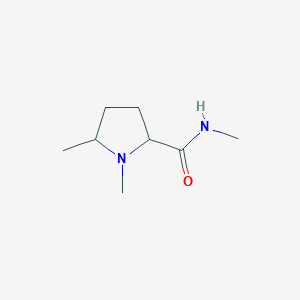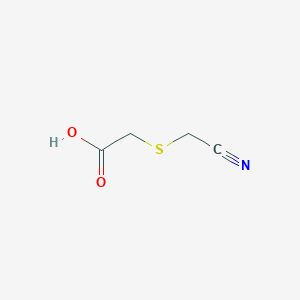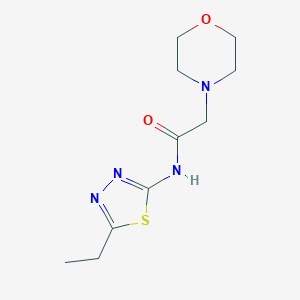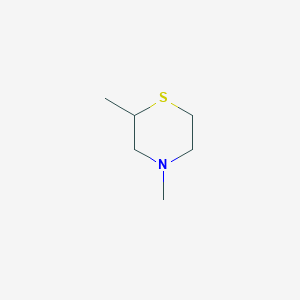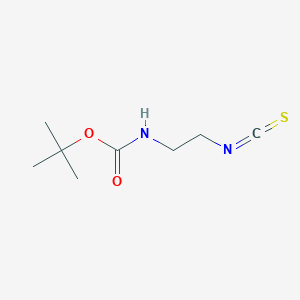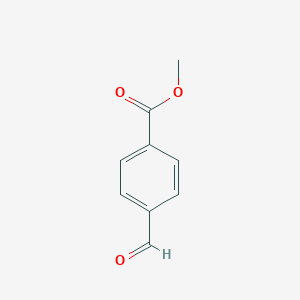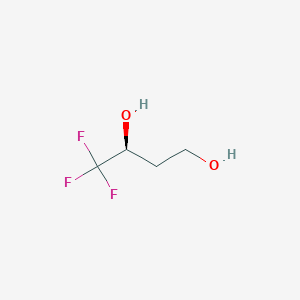
Monometil-clortal
Descripción general
Descripción
Monomethyltetrachloroterephthalate, also known as Monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the formula C9H4Cl4O4 . It has a molecular weight of 317.938 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, monomethyl ester; Terephthalic acid, tetrachloro-, monomethyl ester; Dacthal monoacid; Methyl 2,3,5,6-tetrachloroterephthalate; Tetrachloroterephthalic acid methyl ester; Tetrachloroterephthalic acid, monomethyl ester; 2,3,5,6-Tetrachloro-4- (methoxycarbonyl)benzoic acid; Chlorthal monomethyl; 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, 4-methyl ester; Methyl tetrachloroterephthalic acid ester .
Molecular Structure Analysis
The molecular structure of Monomethyltetrachloroterephthalate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Monomethyltetrachloroterephthalate has a molecular weight of 317.94 . The main function of Thermogravimetric Analysis (TGA) is to monitor the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Aplicaciones Científicas De Investigación
Aplicación de herbicidas
Monometil-clortal es un herbicida residual del ácido benzoico utilizado para el control preemergente de las gramíneas anuales y algunas malezas de hoja ancha anuales . Es eficaz contra plagas como el pasto de corral, la enredadera, la hierba mora, la pamplina, el pasto de cangrejo, la hierba gorda, el verdolaga, la pata de gallo, la festuca, la ortiga, el euforbio menor y el raigrás .
Uso agrícola
Este compuesto se utiliza en diversas aplicaciones agrícolas. Se aplica a hortalizas, incluidas las brasicáceas, los guisantes y las judías, las cebollas, las zanahorias, los nabos; las fresas; el algodón; la alfalfa; las plantas ornamentales; y los céspedes .
Destino ambiental
This compound es persistente en el medio ambiente y tiene una alta lixiviación . Es muy móvil en el flujo de drenaje, lo que significa que puede contaminar potencialmente las aguas subterráneas .
Tratamiento del agua
Se están realizando investigaciones sobre la eliminación de this compound de las aguas subterráneas . Las opciones de tratamiento que se están explorando incluyen carbón activado granular (CAG), irradiación con luz ultravioleta (UV), UV con peróxido de hidrógeno, ozonización y ozonización con peróxido de hidrógeno .
Química analítica
El monometiltetraclorotereftalato se utiliza como estándar en química analítica . Se utiliza en diversos instrumentos analíticos, como la cromatografía de gases (GC), la espectrometría de masas de cromatografía de gases (MS), la cromatografía líquida de alta eficacia (HPLC) y la espectrometría de masas de cromatografía líquida (LC/MS) .
Implicaciones para la salud humana
This compound se ha identificado como una posible sustancia carcinógena y genotóxica
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Chlorthal-monomethyl, also known as Monomethyltetrachloroterephthalate, is a residual benzoic acid herbicide used for pre-emergent control of annual grasses and some annual broad-leaved weeds .
Target of Action
Chlorthal-monomethyl primarily targets the process of seed germination in various weeds . It acts selectively, meaning it can inhibit the growth of certain plants (weeds) without affecting others (crops).
Mode of Action
The compound works by inhibiting seed germination . Additionally, it has been reported to inhibit microtubule assembly , which is crucial for cell division and growth.
Result of Action
The primary result of Chlorthal-monomethyl’s action is the inhibition of weed growth. By preventing seed germination, it effectively controls the population of unwanted plants in the treated area . This leads to less competition for resources, allowing desired plants to grow better.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorthal-monomethyl. For instance, its persistence in soil and potential for leaching can be affected by soil type, rainfall, and temperature . .
Análisis Bioquímico
Biochemical Properties
Chlorthal-monomethyl plays a significant role in biochemical reactions. It acts by inhibiting seed germination and microtubule assembly
Cellular Effects
It is known that the compound can affect cell function by inhibiting seed germination and microtubule assembly
Molecular Mechanism
The molecular mechanism of Chlorthal-monomethyl involves the inhibition of seed germination and microtubule assembly
Metabolic Pathways
Chlorthal-monomethyl is involved in certain metabolic pathways. It degrades to the mono-acid when one ester bond is hydrolyzed, and when the second ester bond is hydrolyzed, it degrades to the di-acid
Propiedades
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINVWXSZUQKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041782 | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887-54-7 | |
| Record name | Chlorthal monomethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthal-monomethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORTHAL-MONOMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




